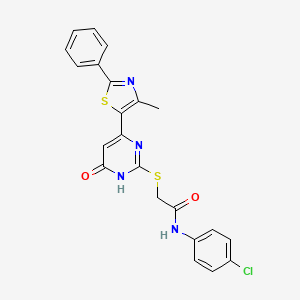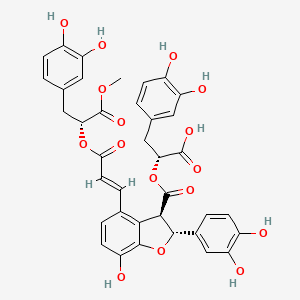
9'-Methyl lithospermate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9'-Methyl lithospermate B is a useful research compound. Its molecular formula is C37H32O16 and its molecular weight is 732.647. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyphenolic Constituents and Derivatives
Research has isolated three lithospermic acid B ester derivatives, including 9'-methyl lithospermate B, from the dried roots of Salvia przewalskii. These derivatives are among various polyphenol compounds with potential therapeutic applications (Wu Zhi, 1999).
Metabolism and Pharmacokinetics
A study on rats explored the metabolism and pharmacokinetics of lithospermic acid B, a related compound, identifying several O-methylated metabolites, including forms of methyl lithospermate B. These findings are significant for understanding the bioactivities and potential therapeutic applications of these compounds (L. Cui et al., 2008).
Enhancing Phenolic Acid Accumulation
Research has demonstrated that methyl jasmonate can significantly increase the accumulation of lithospermic acid B in Salvia miltiorrhiza hairy root cultures. This finding is crucial for enhancing the production of active pharmaceutical compounds, including this compound (Ying Xiao et al., 2009).
Antioxidant Properties
Lithospermic acid B, closely related to this compound, has shown antioxidant properties, effectively protecting rabbit cardiocytes against oxyradical-induced necrosis. This indicates its potential as an antioxidant-based myocardial protector (K. Fung et al., 1993).
Renal Protective Effects
Magnesium lithospermate B, a derivative of lithospermic acid B, has demonstrated potential as a therapeutic agent for inhibiting the progression of renal dysfunction in rats, indicating potential similar effects of this compound in renal health (T. Yokozawa et al., 1995).
Inflammation and Colitis Treatment
Magnesium lithospermate B has shown therapeutic effects on acute and chronic colitis in mice, inhibiting the activation of inflammatory pathways. This suggests the potential use of similar compounds like this compound in treating inflammatory conditions (X. Jiang et al., 2016).
Caffeic Acid Derivatives
Studies on Lithospermum erythrorhizon cell cultures have identified lithospermic acid B as a significant constituent, implicating related compounds like this compound in the production of phenylpropanoid oligomers, which are crucial in various physiological processes (H. Yamamoto et al., 2000).
Hepatoprotective Activity
Research on Salvia miltiorrhiza, from which lithospermic acid B is derived, has shown hepatoprotective activity in liver injuries, suggesting similar potential benefits of this compound in liver health (K. Hase et al., 1997).
Cardioprotective Effects
Lithospermic acid B has demonstrated myocardial salvage effects, reducing myocardial damage in rabbit hearts, indicating potential cardioprotective roles for related compounds like this compound (K. Fung et al., 1993).
Mechanism of Action
Target of Action
9’-Methyl lithospermate B is a bioactive component extracted from the ethanol extract of Radix Salviae Miltiorrhizae It has been suggested that it may have a role in cardiovascular and cerebrovascular diseases .
Mode of Action
It is known to possess a variety of biological activities, especially protective effects in the cardiovascular system .
Biochemical Pathways
It is known that it has a role in the cardiovascular system, suggesting it may influence pathways related to cardiovascular function .
Pharmacokinetics
It is known to be soluble in methanol, ethanol, dmso, and other organic solvents , which may influence its bioavailability.
Result of Action
It has been suggested that it has protective effects in the cardiovascular system .
Action Environment
It is known to be a stable compound , suggesting it may have a high degree of stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
9’-Methyl lithospermate B interacts with various biomolecules in biochemical reactions. It has been shown to have substantial properties in different diseases
Cellular Effects
In cellular processes, 9’-Methyl lithospermate B has been shown to inhibit cellular proliferation, induce cellular death, and inhibit cell migration in U87 and T98 glioblastoma cell lines . These effects were intensified by the addition of temozolomide, a prominent chemotherapeutic drug in glioblastoma tumors .
Molecular Mechanism
It has been suggested that its effects may be mediated by the PI3K/Akt/GSK-3β pathway
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cellular viability, cell cycle analysis, and cell migration in glioblastoma cell lines
Metabolic Pathways
It has been suggested that it may have a role in modulating the disordered gut microbiome and bile acid metabolism
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-CNJKJOQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)
![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2727428.png)
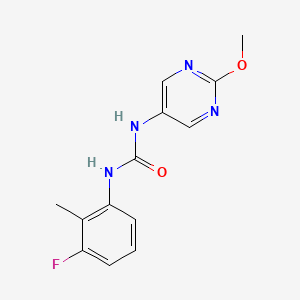
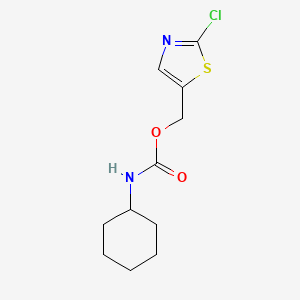
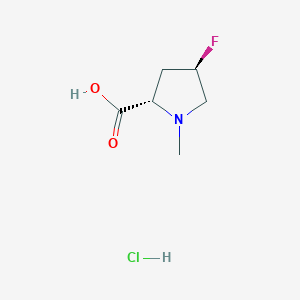
![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)
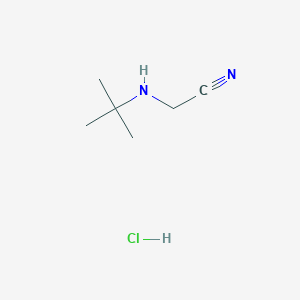
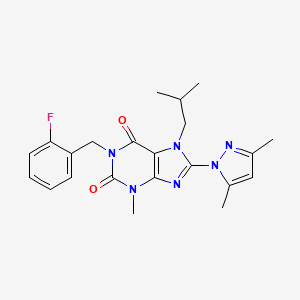
![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)

